3-Phenoxy-1,2-propanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxypropane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQIYTUXOKTMDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870597 |

Source

|

| Record name | 1-Phenoxy-2,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] |

Source

|

| Record name | Phenylglyceryl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00002 [mmHg] |

Source

|

| Record name | Phenylglyceryl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-43-2, 16354-93-1, 92768-70-2 |

Source

|

| Record name | 3-Phenoxy-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglyceryl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Threo-1-phenylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Phenyloxy)-2-hydroxypropylagarose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092768702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PHENOXY-1,2-PROPANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenoxy-2,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38D39W41IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

physicochemical characteristics of 3-phenoxypropane-1,2-diol

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Phenoxypropane-1,2-diol

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Phenoxypropane-1,2-diol (CAS No: 538-43-2), a key organic intermediate and reference standard, holds significant relevance in the pharmaceutical sciences, particularly in the synthesis of β-adrenergic blocking agents and as a characterized impurity in drug products. A comprehensive understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure its effective application in synthesis, formulation, and analytical methodology. This guide provides a detailed examination of the core , outlines authoritative experimental protocols for their determination, and discusses the implications of these properties on pharmaceutical development. By synthesizing technical data with field-proven insights, this document serves as an essential resource for professionals engaged in drug discovery and development.

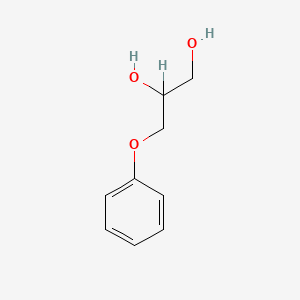

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. 3-Phenoxypropane-1,2-diol is an aromatic ether derivative of glycerol.

Nomenclature and Identification

The compound is systematically named 3-phenoxypropane-1,2-diol. It is also known by several synonyms, reflecting its common use and chemical lineage.[1] Key identifiers are summarized in Table 1 for rapid reference.

Table 1: Chemical Identifiers for 3-Phenoxypropane-1,2-diol

| Identifier | Value | Source(s) |

| CAS Number | 538-43-2 | [2][3][4] |

| Molecular Formula | C₉H₁₂O₃ | [2][3][4] |

| Molecular Weight | 168.19 g/mol | [2][3][4] |

| IUPAC Name | 3-phenoxypropane-1,2-diol | |

| Synonyms | Phenylglyceryl ether, Antodyne, Glycerol α-monophenyl ether | [1] |

| InChI Key | FNQIYTUXOKTMDM-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)OCC(CO)O |

Molecular Structure and Functional Groups

The structure of 3-phenoxypropane-1,2-diol features three key functional groups that dictate its chemical behavior and physical properties: a phenyl ring, an ether linkage, and a vicinal diol (glycol) moiety. The presence of two hydroxyl groups and an ether oxygen allows for significant hydrogen bonding, which profoundly influences properties like boiling point and solubility.

Caption: Chemical structure of 3-phenoxypropane-1,2-diol with key functional groups highlighted.

Core Physicochemical Properties

The interplay of the molecule's functional groups gives rise to its unique set of physicochemical properties. These properties are critical predictors of its behavior in both chemical reactions and biological systems. A summary of these quantitative characteristics is provided in Table 2.

Table 2: Summary of Key Physicochemical Properties of 3-Phenoxypropane-1,2-diol

| Property | Value | Significance in Drug Development | Source(s) |

| Appearance | White to off-white crystalline solid | Affects handling, formulation, and purity assessment | [2][5][6] |

| Melting Point | 54 - 57 °C | Indicator of purity; relevant for manufacturing processes | [2][6] |

| Boiling Point | 315 °C (at 760 mmHg) | Defines physical state and purification conditions (distillation) | [2][4][6][7] |

| Solubility | Very slightly soluble in water; soluble in alcohol | Crucial for formulation, dissolution rate, and bioavailability | [2] |

| Density | 1.225 g/cm³ | Important for formulation and process engineering | [2][6] |

| pKa (predicted) | 13.61 ± 0.20 | Indicates acidity of hydroxyl groups; influences ionization state | [2][6] |

| logP (o/w) | 0.7 | Measures lipophilicity; predicts membrane permeability and ADME | [4] |

| Vapor Pressure | 0.00019 mmHg at 25°C | Relates to volatility and stability during storage | [2] |

Melting and Boiling Point Analysis

The melting point of 54-57 °C is characteristic of a low-molecular-weight organic solid and serves as a reliable indicator of purity; impurities typically depress and broaden this range. The high boiling point of 315 °C is a direct consequence of the molecule's ability to form strong intermolecular hydrogen bonds via its two hydroxyl groups, requiring significant thermal energy to transition into the vapor phase.[2][4][7]

Solubility Profile

3-Phenoxypropane-1,2-diol is described as very slightly soluble in water but soluble in alcohols.[2] This dual character arises from the hydrophobic nature of the phenyl ring and the hydrophilic nature of the diol moiety. The glycol group can engage in hydrogen bonding with water, but the large, nonpolar phenyl group limits overall aqueous solubility. This amphiphilic nature is critical for its behavior in biological systems and for designing appropriate solvent systems for synthesis and formulation.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. With a logP value of approximately 0.7, 3-phenoxypropane-1,2-diol is predominantly hydrophilic.[4] This value suggests that while it has some capacity to cross lipid membranes, it will favor partitioning into aqueous environments. In drug development, a logP in this range often correlates with good absorption and distribution characteristics.[8]

Acidity (pKa)

The predicted pKa of 13.61 is attributed to the hydroxyl protons.[2][6] This value indicates that the molecule is a very weak acid, similar to other alcohols. At physiological pH (~7.4), the hydroxyl groups will be fully protonated and neutral. This is a critical consideration, as the ionization state of a molecule dramatically affects its solubility, permeability, and interaction with biological targets.[8]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key spectral features for 3-phenoxypropane-1,2-diol are consistent with its constituent functional groups.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring (typically in the δ 6.8-7.3 ppm region), signals for the diastereotopic protons of the -CH₂-O- group, a multiplet for the -CH(OH)- proton, and signals for the protons of the primary alcohol (-CH₂OH) and the two hydroxyl groups. The proximity of the ether oxygen deshields adjacent protons, causing a downfield shift.[9]

-

¹³C NMR Spectroscopy : The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the ether oxygen appearing further downfield. The two carbons of the diol and the methylene carbon of the ether linkage will appear in the aliphatic region (typically δ 60-80 ppm).[9][10]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, indicative of O-H stretching from the hydrogen-bonded diol group.[11] A strong absorption corresponding to the C-O-C asymmetric stretch of the aryl ether is expected around 1200-1300 cm⁻¹.[9][12]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 168 should be observable. Common fragmentation patterns would involve cleavage of the C-C bond adjacent to the oxygen atoms and loss of water from the diol.[13] The fragmentation will also likely involve the phenoxy group, leading to characteristic ions such as the phenoxy radical (m/z = 93) or the phenol cation (m/z = 94).[7]

Authoritative Experimental Protocols

To ensure data integrity and reproducibility, the determination of physicochemical properties must follow standardized, validated protocols.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point range of a crystalline solid.[14]

-

Sample Preparation : A small amount of finely powdered, dry 3-phenoxypropane-1,2-diol is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup : The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer.

-

Heating : The apparatus is heated rapidly to about 15-20 °C below the expected melting point (approx. 55 °C).

-

Measurement : The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording : The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility and is referenced by regulatory bodies like the USP.[15][16]

Caption: Workflow for the Shake-Flask Method of solubility determination.

LogP Determination (HPLC Method)

The HPLC method, described in OECD Guideline 117, is a reliable and efficient alternative to the shake-flask method for determining logP.[17][18]

-

System Setup : A reverse-phase HPLC system with a C18 column is used. The mobile phase is typically a mixture of methanol and water.

-

Calibration : A series of reference compounds with known logP values are injected to create a calibration curve of log k (logarithm of the retention factor) versus logP.

-

Sample Analysis : A solution of 3-phenoxypropane-1,2-diol is injected into the system under the same isocratic conditions. Its retention time is measured in duplicate.

-

Calculation : The retention factor (k) for the test compound is calculated from its retention time and the column dead time.

-

Determination : The logP of 3-phenoxypropane-1,2-diol is determined by interpolating its log k value onto the calibration curve.

Implications for Pharmaceutical Development

The physicochemical properties of a molecule are not merely academic data points; they are critical determinants of its potential as a therapeutic agent or its suitability as an intermediate.[5][8]

Caption: Relationship between key physicochemical properties and their influence on ADME.

-

Absorption : The compound's low molecular weight, balanced hydrophilicity (logP ~0.7), and neutral state at physiological pH are all favorable for good oral absorption via passive diffusion.[8] Its slight aqueous solubility ensures it can dissolve in gastrointestinal fluids, a prerequisite for absorption.

-

Distribution : The hydrophilic nature suggests that the volume of distribution (Vd) would likely be moderate, with less extensive partitioning into adipose tissues compared to highly lipophilic compounds.[8]

-

Metabolism : The ether linkage and aliphatic hydroxyl groups are potential sites for metabolic transformation by cytochrome P450 enzymes (e.g., O-dealkylation) and phase II conjugation reactions (e.g., glucuronidation).

-

Formulation : The diol (glycerol) moiety can be leveraged in formulation. Glycerol and its derivatives are widely used as solvents, humectants, and stabilizers in various dosage forms, from oral liquids to topical creams.[19][20] This inherent structural feature may impart favorable formulation characteristics.

Safety and Handling

According to available Safety Data Sheets (SDS), 3-phenoxypropane-1,2-diol is not classified under GHS for major hazards but requires standard laboratory precautions.[2][4][7]

-

Personal Protective Equipment (PPE) : Wear safety goggles, impervious gloves, and a lab coat.[2][4]

-

Handling : Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[2][4]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

First Aid : In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[2][4]

Conclusion

3-Phenoxypropane-1,2-diol possesses a well-defined set of physicochemical properties that are largely dictated by its phenyl, ether, and vicinal diol functional groups. Its balanced hydrophilicity, moderate melting point, and high boiling point are key characteristics that influence its synthesis, purification, and application. For drug development professionals, these properties suggest favorable ADME characteristics, such as good potential for oral absorption, and provide a solid foundation for its use in formulation and as a critical intermediate in organic synthesis. The application of standardized protocols for characterization is essential for ensuring the quality and consistency required in the pharmaceutical industry.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

3-Phenoxypropane-1,2-diol - ChemBK. ChemBK. [Link]

-

ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. [Link]

-

3-Phenoxy-1,2-propanediol | C9H12O3 | CID 10857 - PubChem. National Institutes of Health. [Link]

-

phenoxypropanediol, 538-43-2 - The Good Scents Company. The Good Scents Company. [Link]

-

ADME of Biologics—What Have We Learned from Small Molecules? - PubMed Central. National Institutes of Health. [Link]

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. [Link]

-

Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed. National Institutes of Health. [Link]

-

Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

-

experiment (1) determination of melting points. SlideShare. [Link]

-

OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. [Link]

-

3-(2-Chloro-5-methylphenoxy)propane-1,2-diol - ResearchGate. ResearchGate. [Link]

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. [Link]

-

1,2-Propanediol, 3-phenoxy- - NIST WebBook. NIST. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

3-(2-Methoxyphenoxy)propane-1,2-diol | Request PDF. ResearchGate. [Link]

-

Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M. [Link]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

Final Report - Regulations.gov. Regulations.gov. [Link]

-

Indonesian Journal of Multidisciplinary Research. Semantic Scholar. [Link]

-

FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G** method. ResearchGate. [Link]

-

Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ResearchGate. [Link]

-

3-Phenoxy-1,2-propanediol - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

Glycerol in Pharmaceuticals: Enhancing Drug Delivery and Stability. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents.

-

The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use - PubMed. National Institutes of Health. [Link]

-

18.8 Spectroscopy of Ethers. OpenStax. [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. [Link]

-

The applications of glycerol in pharmaceutical formulation. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. academica.edu. [Link]

-

(2S)-3-phenoxypropane-1,2-diol | C9H12O3 | CID 853635 - PubChem. National Institutes of Health. [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC - NIH. [Link]

-

Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. [Link]

Sources

- 1. Glycerol as a Carrier in Targeted Drug Delivery Systems [eureka.patsnap.com]

- 2. echemi.com [echemi.com]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. mdpi.com [mdpi.com]

- 6. biorelevant.com [biorelevant.com]

- 7. 3-Phenoxy-1,2-propanediol | C9H12O3 | CID 10857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. clinicalpub.com [clinicalpub.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 3-Phenoxy-1,2-propanediol(538-43-2) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. researchgate.net [researchgate.net]

- 17. oecd.org [oecd.org]

- 18. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

3-Phenoxy-1,2-propanediol synthesis pathways and mechanisms

An In-Depth Technical Guide to the Synthesis of 3-Phenoxy-1,2-propanediol: Pathways, Mechanisms, and Practical Insights

Introduction

3-Phenoxy-1,2-propanediol (CAS 538-43-2), also known as Phenyl Glyceryl Ether, is a versatile organic compound characterized by a phenoxy group attached to a propanediol backbone.[1][2] This structure imparts a unique combination of properties, making it a valuable ingredient in a multitude of applications. It typically appears as a white crystalline solid or a colorless to pale yellow liquid and is soluble in water and various organic solvents.[1][3] In the pharmaceutical and cosmetic industries, it serves as a solvent, emollient, preservative, and fragrance component, valued for its antimicrobial properties and ability to enhance formulation stability.[3][4] Furthermore, it functions as a crucial intermediate in the synthesis of more complex molecules, including various drug substances.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core synthetic pathways to 3-Phenoxy-1,2-propanediol. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying reaction mechanisms, the rationale behind experimental choices, and practical, field-proven insights into process optimization. We will dissect the most prevalent synthetic strategies, from direct phenoxide-epoxide ring-opening to multi-step routes involving glycidyl ether intermediates, and conclude with an overview of emerging green chemistry approaches.

Part 1: The Direct Phenoxide-Epoxide Ring-Opening Strategy: Reaction of Phenol and Glycidol

The most direct and atom-economical approach to synthesizing 3-Phenoxy-1,2-propanediol is the ring-opening of glycidol with phenol. This pathway is favored for its simplicity and efficiency, proceeding via a base-catalyzed nucleophilic addition.

Reaction Mechanism

The core of this synthesis lies in the nucleophilic attack of a phenoxide ion on the epoxide ring of glycidol. Phenol itself is a weak nucleophile; therefore, a base is required to deprotonate the hydroxyl group, generating the significantly more nucleophilic phenoxide anion. This anion then attacks one of the electrophilic carbons of the epoxide ring.

Under basic or neutral conditions, the reaction follows an SN2 mechanism. The nucleophile (phenoxide) preferentially attacks the less sterically hindered terminal carbon atom of the glycidol epoxide ring. This regioselectivity leads to the formation of the desired 1-phenoxy-substituted product, which upon workup yields 3-Phenoxy-1,2-propanediol.

Caption: Base-catalyzed ring-opening of glycidol by phenol.

The Critical Role of Catalysis

The use of a catalyst is essential for achieving a practical reaction rate. Alkaline metal hydroxides, such as sodium hydroxide (NaOH), are highly effective and widely used.[5][6]

-

Causality of Choice: Sodium hydroxide is inexpensive, readily available, and potent enough to quantitatively convert phenol to its phenoxide salt, thereby maximizing the concentration of the active nucleophile. Using only catalytic amounts of NaOH is often sufficient, as the hydroxide ion is regenerated during the protonation step of the reaction workup.[5] The reaction can be effectively conducted in water, which acts as a solvent and proton source, presenting a greener alternative to organic solvents.[5]

Experimental Protocol: Synthesis via Phenol and Glycidol

The following protocol is a representative example for the synthesis of 3-aryloxy-1,2-propanediols, adapted from established literature.[5]

Materials:

-

Phenol

-

(S)-Glycidol

-

Sodium Hydroxide (NaOH)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of phenol (1.0 eq) in water, add a catalytic amount of sodium hydroxide (e.g., 0.05-0.1 eq).

-

Reagent Addition: Stir the mixture at room temperature until the phenol has dissolved and formed the sodium phenoxide salt. Add (S)-glycidol (1.0-1.2 eq) to the solution.

-

Reaction: Heat the mixture to a specified temperature (e.g., 50-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within several hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a dilute acid (e.g., 1M HCl) to a pH of ~7.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield pure 3-Phenoxy-1,2-propanediol.

Caption: Experimental workflow for PPD synthesis from phenol and glycidol.

Process Optimization and Data

The efficiency of this synthesis is highly dependent on reaction parameters. A comparative analysis highlights the impact of catalyst choice and reaction conditions.

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

| Catalyst | Homogeneous (NaOH, KOH) | Excellent yields, readily available, cost-effective. | [5][6] |

| Heterogeneous (Basic resins) | Can simplify catalyst removal, may require higher temperatures. | [6] | |

| Solvent | Water | Green solvent, good for phenoxide solubility, practical. | [5] |

| Aprotic Polar (DMF, DMSO) | Can accelerate SN2 reactions but are harder to remove. | N/A | |

| Temperature | 50-100°C | Higher temperatures increase reaction rate but may promote side reactions like glycidol polymerization. | [7] |

| Stoichiometry | Slight excess of glycidol | Can drive the reaction to completion but may complicate purification. | N/A |

Part 2: The Phenyl Glycidyl Ether Intermediate Strategy

An alternative, highly controlled two-step pathway involves the initial synthesis of Phenyl Glycidyl Ether (PGE) followed by its hydrolysis. This route is particularly valuable for producing high-purity and enantiomerically pure 3-Phenoxy-1,2-propanediol.

Step 1: Synthesis of Phenyl Glycidyl Ether (PGE)

PGE is typically synthesized via the reaction of phenol with epichlorohydrin in the presence of a strong base.

Mechanism: The reaction proceeds in two key stages. First, the phenoxide ion acts as a nucleophile, attacking the primary carbon of epichlorohydrin and displacing the chloride ion. This forms an intermediate chlorohydrin ether. Second, the base abstracts the proton from the hydroxyl group of the chlorohydrin, creating an alkoxide which then undergoes an intramolecular SN2 reaction, displacing the chloride and forming the epoxide ring of PGE.[8]

Caption: Mechanism for Phenyl Glycidyl Ether (PGE) synthesis.

Step 2: Hydrolysis of Phenyl Glycidyl Ether

The final step is the ring-opening of the PGE epoxide to form the diol. This can be achieved through chemical or enzymatic hydrolysis.

Chemical Hydrolysis: This is typically performed under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis involves direct attack of a hydroxide ion on an epoxide carbon. While effective, these methods often require harsh conditions and produce a racemic mixture of the product.

Enantioselective Enzymatic Hydrolysis: For pharmaceutical applications where a single enantiomer is required, enzymatic hydrolysis is the superior method. Epoxide hydrolases (EHs) are enzymes that catalyze the stereospecific addition of water to an epoxide, producing a chiral diol with high enantiomeric excess (e.e.).[9]

-

Trustworthiness of Method: This biocatalytic approach is a self-validating system for producing high-purity enantiomers. The enzyme's active site is exquisitely shaped to bind and hydrolyze one enantiomer of a racemic starting material (kinetic resolution) or to open the epoxide in a stereospecific manner, leading to a single enantiomeric product. For example, an epoxide hydrolase from Bacillus sp. Z018 has been shown to catalyze the stereospecific hydrolysis of (R)-phenyl glycidyl ether to generate (R)-3-phenoxy-1,2-propanediol with an enantiomeric excess of 96.3%.[9]

Experimental Protocol: Enantioselective Enzymatic Hydrolysis of PGE

This protocol is based on the biotransformation of PGE using a whole-cell catalyst.[9]

Materials:

-

(R)-Phenyl Glycidyl Ether

-

Phosphate buffer (e.g., pH 7.5)

-

Bacillus sp. Z018 cells (or other suitable epoxide hydrolase source)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Biocatalyst Preparation: Cultivate the microbial strain (e.g., Bacillus sp. Z018) under optimized fermentation conditions (e.g., 35°C, pH 7.5) to induce the expression of epoxide hydrolase.[9] Harvest the cells by centrifugation.

-

Reaction Setup: Resuspend the harvested cells in a phosphate buffer to a desired cell density. Place the suspension in a temperature-controlled shaker.

-

Substrate Addition: Add (R)-Phenyl Glycidyl Ether to the cell suspension. The substrate can be added neat or dissolved in a co-solvent to improve dispersion.

-

Biotransformation: Incubate the reaction mixture under controlled temperature and agitation (e.g., 30°C, 200 rpm) for a set period (e.g., 12-24 hours).

-

Monitoring: Monitor the conversion of PGE and the formation of the diol product by chiral HPLC.

-

Workup: After the reaction, centrifuge the mixture to remove the cells.

-

Extraction: Extract the supernatant with ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the product by column chromatography to obtain enantiomerically pure (R)-3-phenoxy-1,2-propanediol.

Data Comparison: Chemical vs. Enzymatic Hydrolysis

| Feature | Chemical Hydrolysis (Acid/Base) | Enzymatic Hydrolysis (Epoxide Hydrolase) |

| Stereoselectivity | Produces racemic mixture (0% e.e.) | High enantioselectivity (>95% e.e. often achievable) |

| Reaction Conditions | Often requires elevated temperatures and harsh pH. | Mild conditions (near-neutral pH, room/moderate temp.). |

| Byproducts | Risk of side reactions (e.g., polymerization). | Highly specific, minimal byproducts. |

| Yield | Can be high, but of a racemic product. | Biotransformation yield can be moderate to high (e.g., 45.8%).[9] |

| Suitability | General purpose synthesis. | Pharmaceutical and fine chemical synthesis requiring chiral purity. |

Part 3: Alternative and Green Chemistry Approaches

Research continues to explore more sustainable pathways that minimize the use of hazardous reagents like epichlorohydrin and glycidol.

Synthesis from Glycerol Carbonate

A promising green alternative involves the reaction of phenol with glycerol carbonate, a bio-based derivative of glycerol.[10] The proposed mechanism suggests that under thermal conditions, glycerol carbonate can decarboxylate to form glycidol in situ. This in situ generated glycidol can then react with phenol as described in Part 1. This method avoids handling neat glycidol, which is a toxic and reactive substance. The reaction can be catalyzed by heterogeneous catalysts like MgO, which are easily separable and reusable.[10]

Part 4: Comparative Analysis and Conclusion

The choice of synthetic pathway for 3-Phenoxy-1,2-propanediol depends heavily on the desired product specifications, scale, and cost considerations.

| Pathway | Key Features | Advantages | Disadvantages |

| Phenol + Glycidol | 1-step, base-catalyzed | High atom economy, direct, simple. | Requires handling of toxic glycidol; produces racemic product. |

| PGE Intermediate | 2-step: PGE synthesis + Hydrolysis | Highly controlled; allows for enantioselective synthesis via enzymatic hydrolysis. | Lower atom economy, more steps, uses hazardous epichlorohydrin. |

| Phenol + Glycerol Carbonate | 1-step, thermal, catalytic | Uses a bio-based feedstock, avoids handling neat glycidol (greener). | May require higher temperatures; mechanism can be complex. |

References

- 1. CAS 538-43-2: 3-Phenoxy-1,2-propanediol | CymitQuimica [cymitquimica.com]

- 2. 3-Phenoxy-1,2-propanediol | C9H12O3 | CID 10857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. matangiindustries.com [matangiindustries.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A novel enantioselective epoxide hydrolase for (R)-phenyl glycidyl ether to generate (R)-3-phenoxy-1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

A Guide to the Spectral Analysis of 3-Phenoxy-1,2-propanediol for Pharmaceutical and Research Applications

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Phenoxy-1,2-propanediol (CAS 538-43-2), a compound of interest in pharmaceutical development and chemical research. Herein, we will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule, offering insights into the experimental considerations and interpretation of the resulting spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar molecules.

Introduction

3-Phenoxy-1,2-propanediol is an aromatic glycerol ether with a molecular formula of C₉H₁₂O₃ and a molecular weight of 168.19 g/mol [1]. Its structure, comprising a phenyl ring, an ether linkage, and a diol, gives rise to a unique spectral fingerprint that can be definitively characterized using a combination of modern analytical techniques. Understanding these spectral features is paramount for confirming the identity, purity, and structure of the compound in various applications, from quality control in manufacturing to metabolism studies in drug development.

This guide will be structured to provide not just the spectral data, but also the underlying principles and rationale for the observed spectral patterns. We will delve into the nuances of sample preparation, experimental setup, and data interpretation for ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectral data, it is essential to first visualize the molecular structure of 3-Phenoxy-1,2-propanediol and consider the different chemical environments of its atoms.

Caption: Molecular structure of 3-Phenoxy-1,2-propanediol with atom numbering for NMR assignments.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Phenoxy-1,2-propanediol, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of the atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Phenoxy-1,2-propanediol in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse and an appropriate relaxation delay.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-Phenoxy-1,2-propanediol is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propanediol backbone, and the hydroxyl protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho) | ~6.9-7.0 | Doublet or Multiplet | 2H |

| Aromatic (meta) | ~7.2-7.3 | Triplet or Multiplet | 2H |

| Aromatic (para) | ~6.8-6.9 | Triplet or Multiplet | 1H |

| H-2 (CH-OH) | ~3.9-4.1 | Multiplet | 1H |

| H-3 (CH₂-OAr) | ~3.9-4.0 | Multiplet | 2H |

| H-1 (CH₂-OH) | ~3.7-3.8 | Multiplet | 2H |

| Hydroxyl (OH) | Variable (broad singlet) | Broad Singlet | 2H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Interpretation:

-

Aromatic Region (6.8-7.3 ppm): The signals for the five protons on the phenyl ring will appear in this region. The protons ortho and para to the electron-donating ether group are expected to be shifted slightly upfield compared to the meta protons.

-

Aliphatic Region (3.7-4.1 ppm): The three sets of protons on the propanediol backbone will resonate in this range. The H-2 proton, being attached to a carbon bearing a hydroxyl group and adjacent to the ether-linked methylene group, will likely appear as a complex multiplet due to coupling with the protons on C-1 and C-3. The H-1 and H-3 protons will also be multiplets.

-

Hydroxyl Protons: The chemical shift of the two hydroxyl protons is highly variable and depends on factors like concentration, temperature, and solvent. They often appear as a broad singlet and may exchange with deuterium if D₂O is added to the sample, causing the signal to disappear.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 3-Phenoxy-1,2-propanediol will display a total of seven signals, corresponding to the seven unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-aromatic (ipso) | ~158 |

| C-aromatic (meta) | ~129 |

| C-aromatic (para) | ~121 |

| C-aromatic (ortho) | ~114 |

| C-2 (CH-OH) | ~70-72 |

| C-3 (CH₂-OAr) | ~69-71 |

| C-1 (CH₂-OH) | ~63-65 |

Interpretation:

-

Aromatic Carbons: The carbon attached to the ether oxygen (ipso-carbon) will be the most downfield of the aromatic signals. The other aromatic carbons will appear in the typical range of 110-130 ppm.

-

Aliphatic Carbons: The carbons of the propanediol chain will be found in the 60-75 ppm region. The carbon bearing the primary alcohol (C-1) will be the most upfield of the three, while the carbons C-2 and C-3 will have similar chemical shifts due to the influence of the adjacent oxygen atoms.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Phenoxy-1,2-propanediol is characterized by absorptions corresponding to O-H, C-H (aromatic and aliphatic), C-O, and C=C bonds.

Experimental Protocol: FTIR Analysis

For a viscous liquid or solid like 3-Phenoxy-1,2-propanediol, Attenuated Total Reflectance (ATR) is a convenient sampling technique.

-

Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

IR Spectral Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3600-3200 | O-H stretch (alcohol) | Strong, Broad |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 3000-2850 | C-H stretch (aliphatic) | Medium |

| 1600 & 1480 | C=C stretch (aromatic ring) | Medium |

| 1250-1200 | C-O stretch (aryl ether) | Strong |

| 1100-1000 | C-O stretch (alcohol) | Strong |

Interpretation:

-

O-H Stretch: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is a clear indication of the hydroxyl groups. The broadening is due to hydrogen bonding.

-

C-H Stretches: The region between 3100 cm⁻¹ and 2850 cm⁻¹ will contain sharp peaks corresponding to both aromatic and aliphatic C-H stretching vibrations.

-

C=C Aromatic Stretch: Absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

-

C-O Stretches: Strong absorption bands in the "fingerprint region" between 1250 cm⁻¹ and 1000 cm⁻¹ are indicative of the C-O stretching vibrations of the aryl ether and the alcohol functionalities.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like 3-Phenoxy-1,2-propanediol.

Experimental Protocol: EI-MS Analysis

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Mass Spectral Analysis

The mass spectrum of 3-Phenoxy-1,2-propanediol will show a molecular ion peak (if stable enough to be observed) and several characteristic fragment ions.

Key Expected Fragments:

| m/z | Proposed Fragment | Notes |

| 168 | [C₉H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 94 | [C₆H₅OH]⁺• | Phenol radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 74 | [C₃H₆O₂]⁺• | Glycerol fragment |

Fragmentation Pathway:

The fragmentation of 3-Phenoxy-1,2-propanediol under EI conditions is expected to be driven by the presence of the ether and alcohol functional groups.

Caption: Proposed primary fragmentation pathways for 3-Phenoxy-1,2-propanediol in EI-MS.

Interpretation:

-

Molecular Ion (m/z 168): The peak corresponding to the molecular weight of the compound may be observed, although it might be weak due to the facile fragmentation of alcohols and ethers[1].

-

Base Peak (m/z 94): The most intense peak in the spectrum (the base peak) is often observed at m/z 94. This corresponds to the phenol radical cation, formed by the cleavage of the C-O bond between the propanediol side chain and the phenyl ring, followed by a hydrogen rearrangement.

-

Phenyl Cation (m/z 77): Loss of a hydroxyl radical from the phenol fragment (m/z 94) can lead to the formation of the phenyl cation at m/z 77.

-

Glycerol Fragment (m/z 74): Cleavage of the ether bond can also result in the formation of a fragment corresponding to the propanediol portion of the molecule.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 3-Phenoxy-1,2-propanediol. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of the key hydroxyl, ether, and aromatic functional groups. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that further corroborates the proposed structure.

This guide has outlined the fundamental principles, experimental considerations, and expected spectral data for the analysis of 3-Phenoxy-1,2-propanediol. By understanding these analytical techniques and their application to this molecule, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and quality of their work.

References

-

PubChem. (n.d.). 3-Phenoxy-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Phenoxypropane-1,2-diol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-phenoxypropane-1,2-diol, a compound of interest in pharmaceutical and chemical research. The document outlines the fundamental principles governing its solubility, presents its key physicochemical properties, and details a robust experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to support formulation, purification, and process development activities.

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall efficacy.[1][2][3] For a compound like 3-phenoxypropane-1,2-diol, understanding its behavior in different organic solvents is paramount for a range of applications, including:

-

Drug Formulation: The ability to dissolve the compound in a suitable solvent system is fundamental to developing various dosage forms.

-

Purification and Crystallization: Knowledge of solubility is essential for designing efficient crystallization processes to obtain the desired polymorph and purity.[1][2]

-

Chemical Synthesis: Selecting an appropriate solvent is crucial for controlling reaction kinetics, yield, and impurity profiles.

This guide provides a detailed exploration of the solubility of 3-phenoxypropane-1,2-diol, moving beyond simple data presentation to explain the underlying principles and experimental considerations.

Physicochemical Properties of 3-Phenoxypropane-1,2-diol

A thorough understanding of the physicochemical properties of 3-phenoxypropane-1,2-diol is the foundation for predicting and interpreting its solubility in different organic solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | [4][5] |

| Molecular Weight | 168.19 g/mol | [4][5] |

| Melting Point | 54-57 °C | [4] |

| Boiling Point | 315 °C | [4] |

| Appearance | White to off-white solid | [4][5] |

| Qualitative Solubility | Slightly soluble in Chloroform, DMSO, Methanol; Very slightly soluble in Water | [4] |

The structure of 3-phenoxypropane-1,2-diol, featuring a polar diol group and a less polar phenoxy group, suggests a nuanced solubility profile. The hydroxyl groups are capable of forming hydrogen bonds, which will favor solubility in polar, protic solvents. Conversely, the aromatic phenoxy group will contribute to its solubility in solvents with some non-polar character.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental qualitative guideline for predicting solubility.[6] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For 3-phenoxypropane-1,2-diol, the key interactions to consider are:

-

Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, diols) are likely to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The ether linkage and hydroxyl groups create a significant molecular dipole, promoting solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: The phenyl ring and the propane backbone contribute to London dispersion forces, allowing for some solubility in less polar solvents.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) .[7] These parameters break down the total Hildebrand solubility parameter (δ) into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A solute is predicted to be soluble in a solvent when their respective Hansen parameters are similar.

Predicted Solubility Profile of 3-Phenoxypropane-1,2-diol

Based on the structural features and theoretical principles, the following solubility profile in various classes of organic solvents can be predicted:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol due to strong hydrogen bonding interactions. Glycols like propylene glycol and polyethylene glycols are also likely to be excellent solvents.

-

Moderate to High Solubility: Polar aprotic solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) should be effective due to strong dipole-dipole interactions and some hydrogen bond accepting capability.

-

Moderate Solubility: Chlorinated solvents such as dichloromethane and chloroform are expected to show moderate solvating power due to their polarity and ability to interact with the phenoxy group.

-

Low to Negligible Solubility: Non-polar solvents like hexane, heptane, and toluene are predicted to be poor solvents for 3-phenoxypropane-1,2-diol due to the significant mismatch in polarity and the inability to form strong intermolecular bonds with the diol group.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate quantitative solubility data, a well-defined experimental protocol is essential. The Isothermal Saturation Method followed by gravimetric analysis is a reliable and widely used technique.[8]

Materials and Equipment

-

3-Phenoxypropane-1,2-diol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven or vacuum desiccator

Experimental Workflow

Caption: Isothermal Saturation Method Workflow

Detailed Protocol

-

Preparation: Add an excess amount of 3-phenoxypropane-1,2-diol to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to reach saturation.

-

Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Attach a 0.45 µm syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator for more sensitive compounds.

-

Final Weighing: Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it again.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue / Volume of filtered solution) * 1000

Molecular Interactions and Solubility

The interplay of intermolecular forces dictates the solubility of 3-phenoxypropane-1,2-diol in a given solvent.

Caption: Intermolecular forces governing solubility.

Conclusion

The solubility profile of 3-phenoxypropane-1,2-diol is a complex interplay of its structural features and the properties of the organic solvent. A systematic approach, combining theoretical predictions with robust experimental determination, is essential for accurately characterizing its solubility. This guide provides the foundational knowledge and practical methodology to enable researchers to confidently assess the solubility of this compound, thereby facilitating its effective use in various scientific and industrial applications.

References

- American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- BenchChem. (2025). Solubility of Solvent Blue 35 in organic solvents.

- ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- ChemBK. (2024). 3-Phenoxypropane-1,2-diol.

- Fisher Scientific. (n.d.). 3-Phenoxy-1,2-propanediol 95.0+%, TCI America™.

- National Center for Biotechnology Information. (n.d.). 3-Phenoxy-1,2-propanediol. PubChem.

- NIST. (n.d.). 1,2-Propanediol, 3-phenoxy-. NIST Chemistry WebBook.

- PubMed. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Stenutz, R. (n.d.). Hansen solubility parameters.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chembk.com [chembk.com]

- 5. 3-Phenoxy-1,2-propanediol | C9H12O3 | CID 10857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. Hansen solubility parameters [stenutz.eu]

- 8. benchchem.com [benchchem.com]

potential research applications of 3-Phenoxy-1,2-propanediol

An In-depth Technical Guide to the Research Applications of 3-Phenoxy-1,2-propanediol: A Versatile Scaffold for Drug Discovery

Abstract

3-Phenoxy-1,2-propanediol (CAS: 538-43-2), a seemingly simple aryl glyceryl ether, represents a foundational chemical scaffold with significant, yet largely untapped, potential in medicinal chemistry and pharmacological research.[1][2] While it has found utility in the cosmetics and personal care industries as a solvent, preservative, and humectant, its true value for researchers lies in its structural relationship to a class of well-established centrally-acting drugs.[1][2] This technical guide moves beyond its current applications to explore its potential as a parent structure for the development of novel therapeutics. We will dissect the pharmacophore, propose avenues for lead optimization, and provide validated experimental workflows for screening new chemical entities derived from this versatile core.

Core Compound Analysis: 3-Phenoxy-1,2-propanediol

3-Phenoxy-1,2-propanediol is an organic compound featuring a phenoxy group linked to a propanediol backbone.[1] Its physical and chemical properties make it an attractive starting point for synthetic chemistry programs.

| Property | Value | Source |

| CAS Number | 538-43-2 | [3] |

| Molecular Formula | C₉H₁₂O₃ | [3] |

| Molecular Weight | 168.19 g/mol | |

| Appearance | White to light yellow powder or crystal | [1][2] |

| Solubility | Soluble in water, DMSO, Methanol, Chloroform | [1][2] |

| Known Properties | Antimicrobial, humectant, solvent | [1][2] |

The presence of two hydroxyl groups and an ether linkage provides multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The Aryl Glyceryl Ether Pharmacophore: A Gateway to Bioactivity

The therapeutic potential of 3-Phenoxy-1,2-propanediol is best understood by examining its structurally related analogs, which have established clinical utility. These compounds share the same core but differ in the substitution pattern on the phenyl ring, demonstrating how minor modifications can dramatically influence biological activity.

Figure 1: The Aryl Glyceryl Ether pharmacophore and its bioactive derivatives.

Mephenesin: The Skeletal Muscle Relaxant Analog

Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) is a centrally-acting muscle relaxant.[4][5] Its mechanism involves the depression of the central nervous system, specifically by inhibiting polysynaptic reflexes in the spinal cord and brainstem.[4] This action reduces muscle tension and spasms without directly affecting the muscle fibers.[4][6] Evidence also suggests Mephenesin may act as an NMDA receptor antagonist, contributing to its neurological effects.[5] The key takeaway for researchers is that a simple methyl group addition transforms the parent scaffold into a potent CNS agent.

Guaifenesin: The Expectorant Analog

Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) is widely used as an expectorant to relieve chest congestion.[7][8] Its primary mechanism is thought to involve the stimulation of gastric mucosa, which triggers a parasympathetic reflex (the "gastro-pulmonary reflex") that increases the volume and reduces the viscosity of secretions in the respiratory tract.[8][9] This makes mucus easier to expel. Interestingly, some research also points to potential muscle relaxant and anticonvulsant properties, possibly through NMDA receptor antagonism, linking its activity profile back to Mephenesin.[10]

Chlorphenesin: The Antimicrobial and Relaxant Analog

Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) exhibits broad-spectrum antifungal and antibacterial properties.[11][12] Its carbamate ester is also a centrally-acting muscle relaxant.[11][13] While its exact mechanism is not fully defined, it is known to act on the CNS rather than directly on skeletal muscle, likely by modulating inhibitory neurotransmission, possibly through the enhancement of GABA.[11][13]

Proposed Research Applications & Experimental Workflows

The established activities of its analogs strongly suggest that 3-Phenoxy-1,2-propanediol is an ideal starting point for discovery campaigns. Below are proposed applications and validated workflows.

Application 1: Development of Novel Centrally-Acting Skeletal Muscle Relaxants

Scientific Rationale: The proven efficacy of Mephenesin and Chlorphenesin carbamate demonstrates that the aryl glyceryl ether core can effectively cross the blood-brain barrier and modulate neuronal activity. By synthesizing a library of novel analogs with varying substitutions on the phenyl ring, researchers can explore SAR to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. Potential targets include GABA-A and NMDA receptors.[5][6]

Figure 2: Workflow for screening novel skeletal muscle relaxants.

Experimental Protocol: In Vivo Assessment using the Rotarod Test

This protocol provides a self-validating system to assess the motor-impairing effects of a compound, a reliable indicator of central muscle relaxant activity.

-

Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) to the testing room for at least 1 hour before the experiment.

-

Baseline Training:

-

Place mice on the rotarod apparatus (e.g., Ugo Basile 7650) set to a constant speed (e.g., 4 RPM) for 60 seconds.

-

Begin the accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).

-

Record the latency to fall for each mouse. Repeat this three times with a 15-minute inter-trial interval. The average of the last two trials serves as the baseline. Causality: This training phase ensures that any subsequent impairment is due to the compound, not a lack of familiarity with the apparatus.

-

-

Compound Administration:

-

Prepare the test compound (a novel 3-Phenoxy-1,2-propanediol derivative) in a suitable vehicle (e.g., 10% DMSO, 10% Tween-80 in saline).

-

Administer the compound via intraperitoneal (IP) injection at a predetermined dose (e.g., 10, 30, 100 mg/kg). Administer vehicle to the control group.

-

-

Post-Dose Testing:

-

At peak effect time (e.g., 30 minutes post-injection), place the mice back on the rotarod and repeat the accelerating protocol.

-

Record the latency to fall.

-

-

Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) or simply compare the post-drug latency to the baseline latency.

-

A significant decrease in the time spent on the rod compared to the vehicle control group indicates motor impairment and potential muscle relaxant properties.

-

Application 2: Discovery of Novel Antimicrobial Agents

Scientific Rationale: 3-Phenoxy-1,2-propanediol and its chlorinated analog, Chlorphenesin, are known to possess antimicrobial properties.[1][11] This provides a strong basis for a medicinal chemistry program aimed at developing more potent or spectrum-specific antimicrobial agents. Modifications could be designed to enhance membrane disruption or inhibit key microbial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a gold-standard, self-validating method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation:

-

Culture a target bacterial strain (e.g., Staphylococcus aureus ATCC 29213) or fungal strain (e.g., Candida albicans ATCC 90028) in appropriate broth overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL. Causality: A standardized inoculum is critical for reproducibility and ensures results are comparable across experiments.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized microorganism suspension to each well, bringing the final volume to 100 µL.

-

Include a positive control (microorganism + broth, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm with a plate reader. Trustworthiness: The clear, binary endpoint (growth/no growth) and the inclusion of controls make this a robust and trustworthy assay.

-

Proposed Mechanism of Action: A Unifying Hypothesis

Based on the activities of its analogs, a plausible hypothesis is that derivatives of 3-Phenoxy-1,2-propanediol can be designed to modulate inhibitory and excitatory neurotransmission in the CNS.

Figure 3: Hypothesized CNS targets for derivatives of 3-Phenoxy-1,2-propanediol.

This model suggests two primary avenues for therapeutic intervention:

-

Enhancing Inhibition: Derivatives could be designed to act as positive allosteric modulators of the GABA-A receptor, similar to benzodiazepines, leading to muscle relaxation and sedation.

-

Reducing Excitation: Derivatives could act as antagonists at the NMDA receptor, blocking the action of the excitatory neurotransmitter glutamate, which could confer muscle relaxant and neuroprotective properties.

Conclusion

3-Phenoxy-1,2-propanediol is far more than a simple cosmetic ingredient. It is a validated chemical scaffold that serves as the parent structure for multiple clinically effective drugs. Its potential for derivatization, combined with the clear structure-activity relationships demonstrated by its analogs, makes it a highly attractive starting point for drug discovery programs targeting skeletal muscle disorders, respiratory conditions, and microbial infections. The experimental workflows provided herein offer robust, validated pathways for researchers to begin exploring the vast therapeutic potential of this versatile molecule.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10857, 3-Phenoxy-1,2-propanediol. Available at: [Link]

-

Patsnap Synapse. What is the mechanism of Guaifenesin? (2024). Available at: [Link]

-

Wikipedia. Guaifenesin. Available at: [Link]

-

StatPearls - NCBI Bookshelf. Dextromethorphan Guaifenesin. (2024). Available at: [Link]

-

Patsnap Synapse. What is Mephenesin used for? (2024). Available at: [Link]

-

Patsnap Synapse. What is the mechanism of Mephenesin? (2024). Available at: [Link]

-

Pediatric Oncall. Mephenesin - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7697, Chlorphenesin. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3516, Guaifenesin. Available at: [Link]

-

Wikipedia. Mephenesin. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4059, Mephenesin. Available at: [Link]

-

Patsnap Synapse. What is the mechanism of Chlorphenesin Carbamate? (2024). Available at: [Link]

-

Al-Qahtani, A. A., & Al-Anazi, M. R. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Saudi Journal of Biological Sciences, 24(8), 1839-1843. Available at: [Link]

-

Ataman Kimya. CHLORPHENESIN. Available at: [Link]

-

National Cancer Institute. Definition of chlorphenesin carbamate - NCI Drug Dictionary. Available at: [Link]

-

Wikipedia. Chlorphenesin carbamate. Available at: [Link]

Sources

- 1. CAS 538-43-2: 3-Phenoxy-1,2-propanediol | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. 3-Phenoxy-1,2-propanediol | C9H12O3 | CID 10857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Mephenesin used for? [synapse.patsnap.com]

- 5. Mephenesin - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Mephenesin? [synapse.patsnap.com]

- 7. What is the mechanism of Guaifenesin? [synapse.patsnap.com]

- 8. Guaifenesin - Wikipedia [en.wikipedia.org]

- 9. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chlorphenesin | C9H11ClO3 | CID 7697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. atamankimya.com [atamankimya.com]

- 13. What is the mechanism of Chlorphenesin Carbamate? [synapse.patsnap.com]

3-Phenoxy-1,2-propanediol derivatives and analogues

An In-Depth Technical Guide to 3-Phenoxy-1,2-propanediol Derivatives and Analogues: Synthesis, Pharmacology, and Applications

Introduction

The 3-phenoxy-1,2-propanediol (3-PPD) scaffold is a cornerstone in the architecture of a surprisingly diverse range of biologically active molecules and functional chemicals. Characterized by a phenyl group linked via an ether bond to a propane-1,2-diol backbone, this structure possesses an inherent amphiphilicity, with a hydrophobic phenoxy moiety and a hydrophilic diol group.[1][2] This duality makes it a versatile building block, leading to its use as a solvent, emollient, and preservative in cosmetics and personal care products.[3] However, its true significance for researchers and drug development professionals lies in its role as a "privileged scaffold" in medicinal chemistry.

Simple modifications to the aromatic ring or the propanediol hydroxyl groups can dramatically alter the molecule's pharmacological profile, yielding compounds that function as centrally acting muscle relaxants, widely-used expectorants, and broad-spectrum antimicrobial agents.[4][5][6] This guide offers a senior application scientist's perspective on the 3-PPD core, delving into the pharmacology of its key derivatives, detailing robust synthetic and analytical methodologies, and exploring the structure-activity relationships that govern its multifaceted utility.

Part 1: The Pharmacological Landscape of 3-PPD Derivatives

The functional versatility of the 3-PPD scaffold is best appreciated by examining its most prominent analogues and their impact on human health. The seemingly minor structural variations between these compounds lead to profoundly different interactions with biological systems.

Central Nervous System Effects: Muscle Relaxants

A primary therapeutic application of 3-PPD analogues is the alleviation of musculoskeletal pain and spasticity. Mephenesin and the carbamate derivative of Chlorphenesin are canonical examples.

-